molecular formula C6H15NS B2776228 3-(Propylthio)propan-1-amine CAS No. 83708-46-7

3-(Propylthio)propan-1-amine

Cat. No.: B2776228
CAS No.: 83708-46-7
M. Wt: 133.25
InChI Key: QJQHYOZSXUTNLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Propylthio)propan-1-amine: is an organic compound with the molecular formula C6H15NS It is a member of the amine family, characterized by the presence of a propylthio group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Mannich Reaction: One common method for synthesizing 3-(Propylthio)propan-1-amine involves the Mannich reaction. This reaction typically involves the condensation of a secondary amine, formaldehyde, and a compound containing an active methylene group.

    Nucleophilic Substitution: Another method involves the nucleophilic substitution of haloalkanes with ammonia or amines.

Industrial Production Methods: Industrial production of this compound may involve large-scale Mannich reactions or other catalytic processes that ensure high yield and purity. The specific conditions and catalysts used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(Propylthio)propan-1-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propylthio group can be replaced by other nucleophiles such as halides or hydroxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, hydroxides

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Various substituted amines

Scientific Research Applications

Chemistry: 3-(Propylthio)propan-1-amine is used as an intermediate in the synthesis of more complex organic compounds. It is also employed in the development of new catalytic processes and reaction mechanisms.

Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. It may also serve as a probe to study enzyme-substrate interactions and metabolic pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its unique structure allows for the exploration of novel therapeutic targets and drug delivery systems.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties. It is also utilized in the development of new materials for electronics and nanotechnology.

Mechanism of Action

The mechanism of action of 3-(Propylthio)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The propylthio group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 3-(Propylthio)propan-1-amine is unique due to the presence of both an amine and a propylthio group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its unique reactivity and binding properties also make it valuable in scientific research and industrial applications.

Properties

IUPAC Name

3-propylsulfanylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NS/c1-2-5-8-6-3-4-7/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQHYOZSXUTNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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